molecular formula C10H14BrNO3 B13619188 (s)-2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol

(s)-2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol

Cat. No.: B13619188
M. Wt: 276.13 g/mol
InChI Key: WZSYOPRQUQABOA-SSDOTTSWSA-N
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Description

(s)-2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research. This compound features a bromine atom and two methoxy groups attached to a phenyl ring, along with an amino group and a hydroxyl group on an ethan-1-ol backbone. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol typically involves the following steps:

    Bromination: The starting material, 3,5-dimethoxyphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-3,5-dimethoxyphenol.

    Amination: The brominated product is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.

    Reduction: The intermediate product is reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to obtain the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives using reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(s)-2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

    (s)-2-Amino-2-(4-chloro-3,5-dimethoxyphenyl)ethan-1-ol: Similar structure with a chlorine atom instead of bromine.

    (s)-2-Amino-2-(4-fluoro-3,5-dimethoxyphenyl)ethan-1-ol: Similar structure with a fluorine atom instead of bromine.

    (s)-2-Amino-2-(4-iodo-3,5-dimethoxyphenyl)ethan-1-ol: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (s)-2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The methoxy groups also contribute to its distinct electronic and steric characteristics, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14BrNO3

Molecular Weight

276.13 g/mol

IUPAC Name

(2S)-2-amino-2-(4-bromo-3,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H14BrNO3/c1-14-8-3-6(7(12)5-13)4-9(15-2)10(8)11/h3-4,7,13H,5,12H2,1-2H3/t7-/m1/s1

InChI Key

WZSYOPRQUQABOA-SSDOTTSWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1Br)OC)[C@@H](CO)N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C(CO)N

Origin of Product

United States

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